molecular formula C18H13BrFN5S B2789197 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-93-9

7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2789197
CAS No.: 863458-93-9
M. Wt: 430.3
InChI Key: UPELBROHHWXUPV-UHFFFAOYSA-N
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Description

7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the formation of the triazolopyrimidine core followed by functionalization with the bromobenzyl and fluorobenzyl groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazolopyrimidine core.

    Thioether Formation:

    Bromination and Fluorination: The final steps involve the selective bromination and fluorination of the benzyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromobenzyl and fluorobenzyl groups can be reduced under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrimidines: Similar core structure but different substituents.

    1,2,4-Triazolo[4,3-c]pyrimidines: Another class of triazolopyrimidines with different substitution patterns.

Uniqueness

7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the specific combination of bromobenzyl and fluorobenzyl groups, which may impart distinct chemical and biological properties compared to other triazolopyrimidines.

Properties

IUPAC Name

7-[(4-bromophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN5S/c19-14-7-5-12(6-8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPELBROHHWXUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Br)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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